molecular formula C15H23NO8 B1675941 Mal-PEG4-Acid CAS No. 518044-41-2

Mal-PEG4-Acid

Cat. No. B1675941
M. Wt: 345.34 g/mol
InChI Key: BTFZSOVKVDCKQD-UHFFFAOYSA-N
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Description

Mal-PEG4-Acid is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a COOH/Carboxylic Acid group linked through a linear PEG chain . The hydrophilic PEG spacer increases solubility in aqueous media . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .


Molecular Structure Analysis

The molecular formula of Mal-PEG4-Acid is C15H23NO8 . The molecular weight is 345.35 .


Chemical Reactions Analysis

The maleimide group in Mal-PEG4-Acid reacts specifically with a thiol group to form a covalent C-S bond . This enables the bioconjugation with a thiol-bearing molecule .


Physical And Chemical Properties Analysis

Mal-PEG4-Acid has a molecular weight of 345.35 . It is soluble in DCM and water . The product is stored at -20°C and protected from light .

Scientific Research Applications

Enhanced Drug Circulation

One notable application of Mal-PEG4-Acid is in enhancing the circulation half-life of pharmaceuticals. Peng et al. (2019) conducted a study on the site-specific PEGylation of Thymosin alpha 1 (Tα1), an immune-modulating agent. They found that N-terminal PEGylation of Tα1 with Mal-PEG4-Acid resulted in a significantly longer circulation half-life compared to other PEGylation methods, showcasing the potential of Mal-PEG4-Acid in prolonging the efficacy of biopharmaceuticals (Peng, Pan, Hu, Xu, & Wu, 2019).

Targeted Drug Delivery and Therapy

Gonçalves et al. (2018) explored the use of Mal-PEG4-Acid in the synthesis of nanohybrid gold/iron (AuFe) systems for biomedical applications, including targeted drug delivery and photodynamic therapy (PDT). This study highlights the potential of Mal-PEG4-Acid in the development of advanced drug delivery systems (Gonçalves, Silva, Vieira, & Courrol, 2018).

Investigation of Stability in PEGylated Proteins

Zhang et al. (2015) examined the stability of PEG-Mal modified proteins, specifically in the context of routine SDS-PAGE analysis. This research offers insights into the degradation pathways and stability concerns of PEGylated proteins using Mal-PEG4-Acid, which is critical for the development and evaluation of therapeutic proteins (Zhang, Liu, Feng, Wang, Shi, Zhao, Yu, & Su, 2015).

Cancer-Targeted Drug Delivery

Chen et al. (2015) developed multifunctional polymeric micelles using Mal-PEG4-Acid for cancer-targeted intracellular drug delivery. These micelles were designed to enhance cancer cell uptake and release anticancer drugs in response to specific stimuli, demonstrating the applicability of Mal-PEG4-Acid in targeted cancer therapy (Chen, Luo, Lei, Jia, Hong, Wang, Zhuo, & Zhang, 2015).

Analytical Techniques for PEG-Mal

Nanda et al. (2016) developed a spectrophotometric method for estimating mPEG-maleimide in PEGylation reaction mixtures. This research provides an essential analytical tool for quantifying Mal-PEG4-Acid in various applications, facilitating accurate measurement and quality control in drug delivery studies (Nanda, Jagadeeshbabu, Gupta, & Prasad, 2016).

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO8/c17-13-1-2-14(18)16(13)4-6-22-8-10-24-12-11-23-9-7-21-5-3-15(19)20/h1-2H,3-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFZSOVKVDCKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG4-Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RR Chhipa, O Gandbhir, H Le, S Sankar… - HSOA journal of …, 2021 - ncbi.nlm.nih.gov
… a The detection of conjugate of Tetrameric RI peptide with Mal-PEG4 acid as purified and assayed by LC-MS. b Conjugation was confirmed by ELISA detection of 1, 5 or 10 ng of …
Number of citations: 3 www.ncbi.nlm.nih.gov

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